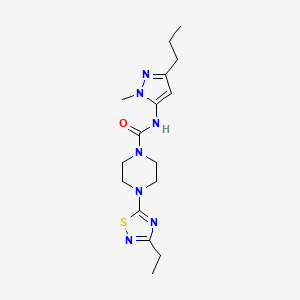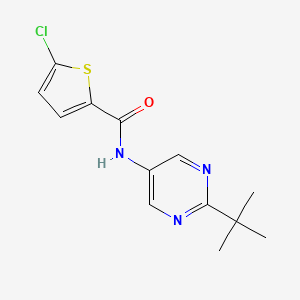![molecular formula C19H20N4O2 B6963062 1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B6963062.png)
1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that may have comparable pharmacological properties.
Uniqueness
1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one is unique due to its specific combination of functional groups and its potential to interact with multiple biological targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-methyl-5-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-12-14(4-5-17(22)24)19(25)23-9-6-13(7-10-23)16-11-21-18-15(16)3-2-8-20-18/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXKDNWBOAMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N2CCC(CC2)C3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(1-Propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B6962984.png)
![1-[(1-Tert-butylpyrazol-4-yl)methyl]-4-(2-methylsulfonylethyl)piperazine](/img/structure/B6963028.png)

![2-methyl-5-oxo-N-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6963043.png)
![2-[2-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6963048.png)
![[3-(4-Chloropyrazol-1-yl)pyrrolidin-1-yl]-(3,5-dimethyl-1,2-thiazol-4-yl)methanone](/img/structure/B6963055.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6963066.png)
![(5-methyl-1H-pyrazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6963071.png)

![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B6963081.png)

![1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one](/img/structure/B6963089.png)
![[1-[2-(3-Hydroxy-4-methylphenyl)acetyl]piperidin-4-yl]urea](/img/structure/B6963096.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6963099.png)
